
2-(5-Methylenetetrahydro-2H-pyran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylenetetrahydro-2H-pyran-2-yl)acetic acid is an organic compound featuring a tetrahydropyran ring with a methylene group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylenetetrahydro-2H-pyran-2-yl)acetic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of 3,4-dihydropyran using a catalyst such as Raney nickel.
Introduction of the Methylene Group: The methylene group can be introduced via a Wittig reaction, where a suitable phosphonium ylide reacts with the tetrahydropyran derivative.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylenetetrahydro-2H-pyran-2-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Methylenetetrahydro-2H-pyran-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Methylenetetrahydro-2H-pyran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in metabolic pathways, leading to inhibition or activation of specific biochemical processes.
Pathways Involved: It may affect pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the methylene and acetic acid groups.
2-Methyltetrahydropyran: Similar structure but lacks the acetic acid moiety.
2-(2-Hydroxyethyl)tetrahydropyran: Contains a hydroxyethyl group instead of the methylene group.
Uniqueness
2-(5-Methylenetetrahydro-2H-pyran-2-yl)acetic acid is unique due to its combination of a tetrahydropyran ring, methylene group, and acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(5-methylideneoxan-2-yl)acetic acid |
InChI |
InChI=1S/C8H12O3/c1-6-2-3-7(11-5-6)4-8(9)10/h7H,1-5H2,(H,9,10) |
InChI Key |
MOHVOHOKCCIZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(OC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


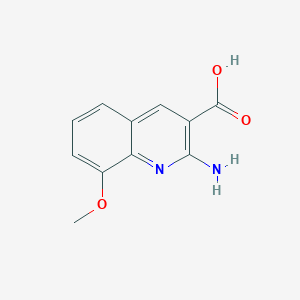
![propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12112544.png)
![(E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12112554.png)
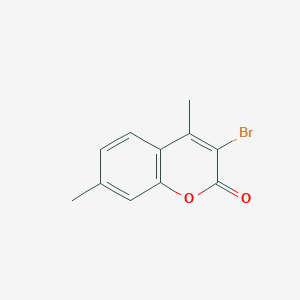
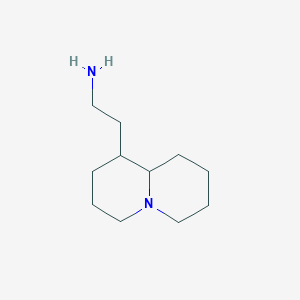
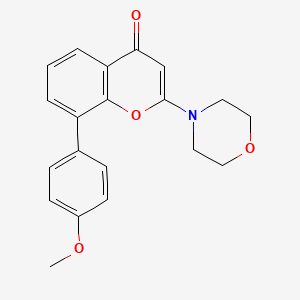

![Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12112590.png)

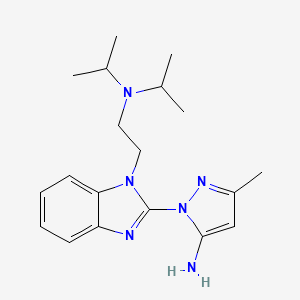
![4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B12112609.png)
![8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B12112610.png)
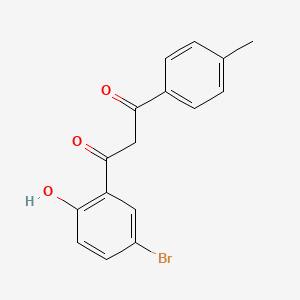
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112637.png)
